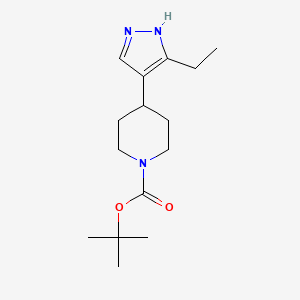
Methyl 3-phenylisoxazole-4-carboxylate
Übersicht
Beschreibung
Methyl 3-phenylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-phenyl-4-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures .
Industrial Production Methods
Industrial production methods for methyl 3-phenyl-4-isoxazolecarboxylate often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to methyl 3-phenyl-4-isoxazolecarboxylate include:
- Methyl 3-(4-methylphenyl)-5-isoxazolecarboxylate
- Ethyl 3,5-dimethyl-4-isoxazolecarboxylate
- Methyl 5-(1-methyl-1H-pyrrol-2-yl)-3-isoxazolecarboxylate
Uniqueness
Methyl 3-phenylisoxazole-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-15-12-10(9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
OZBXRLIQRLBLFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CON=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)
![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)

![N-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B8566325.png)
![N-[2-(5-bromopyridin-2-yl)ethyl]acetamide](/img/structure/B8566327.png)


